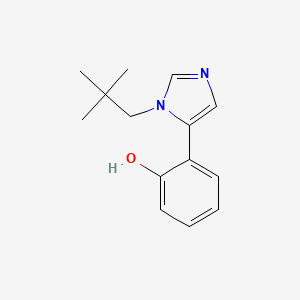
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is a complex organic compound that features a phenolic group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2,2-dimethylpropyl halide, followed by the introduction of the phenolic group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the phenolic and imidazole groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are effective.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenols and imidazoles.
Scientific Research Applications
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1-methylethyl)-: Similar structure but with a different alkyl group.
Phenol, 2-(1,1-dimethylpropyl)-: Another structurally related compound with different substituents.
Uniqueness
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is unique due to the presence of both a phenolic group and an imidazole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
129760-02-7 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-[3-(2,2-dimethylpropyl)imidazol-4-yl]phenol |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)9-16-10-15-8-12(16)11-6-4-5-7-13(11)17/h4-8,10,17H,9H2,1-3H3 |
InChI Key |
SIWBVZDPQFVLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


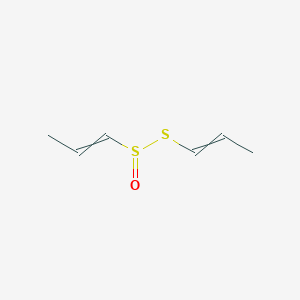
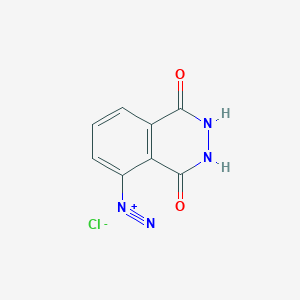
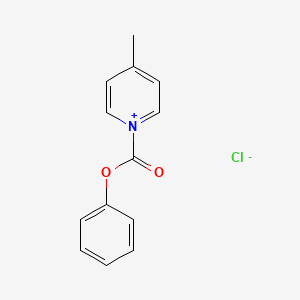
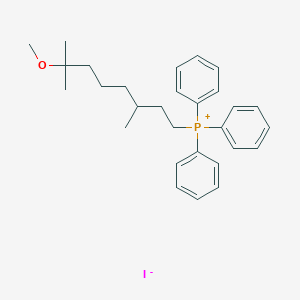
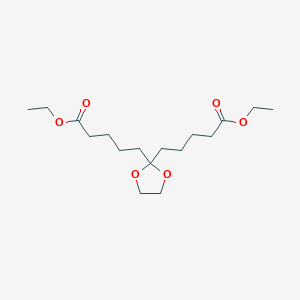
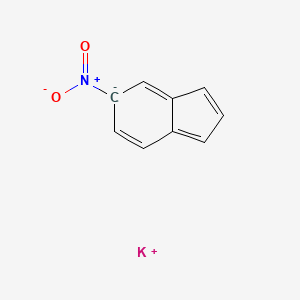
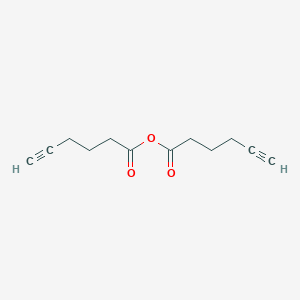
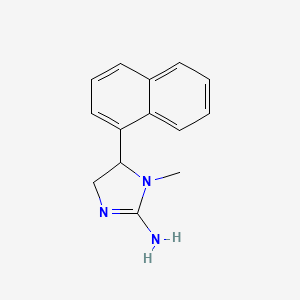
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
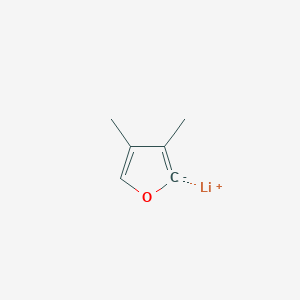


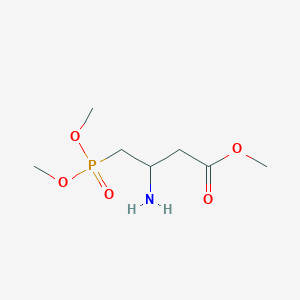
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
